2-chloro-N-ethylbenzenesulfonamide
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Overview
Description
2-Chloro-N-ethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is known for its unique properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylbenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides, thiols, or ethers.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amines or sulfides.
Scientific Research Applications
2-Chloro-N-ethylbenzenesulfonamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonamide: Similar structure but lacks the ethyl group.
N-Ethylbenzenesulfonamide: Similar structure but lacks the chlorine atom.
2-Chloro-N-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
2-Chloro-N-ethylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-chloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQULJOGIDLPAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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